Fluorescein-5-isothiocyanate
Overview
Description
Fluorescein-5-isothiocyanate (5-FITC) is an isomer of fluorescein isothiocyanate (FITC), which is commonly used as a mixture of the 5- and 6-isothiocyanate isomers . It reacts with amine and thiol groups to form conjugates with proteins, lipids, and other molecules for detection by a variety of fluorescent-based applications . It serves as a marker substance for the visualization and detection of tissue-bound biomolecules like antigens, lectins, various proteins, peptides, nucleic acids, oligo- and polysaccharides in samples of human origin .
Synthesis Analysis
An improved method of synthesis of a chromatographically pure fluorescein-5-isothiocyanate nanomarker for labeling immunoglobulins has been developed . This method also includes the unique synthesis of 5-aminofluorescein, a precursor of fluorescein-5-isothiocyanate .Molecular Structure Analysis
The isothiocyanate (–N=C=S) group in the structure binds to nucleophiles, such as the –NH2 group or the –SH group, if present . The lactone as well as the p-quinoid forms of FITC are available as a mixture of two isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC) .Chemical Reactions Analysis
FITC is not a selective reagent, since it reacts with both amino and thiol groups (e.g. in proteins), yielding fluorescein thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .Physical And Chemical Properties Analysis
Fluorescein-5-isothiocyanate has a molecular weight of 389.38 g/mol . It has an absorption maximum λ max (Sodium hydroxide solution 0.1 mol/l) of 488 - 494 nm . It exists in two forms having different solubility .Scientific Research Applications
Labeling of Proteins and Peptides : FITC has been used for labeling proteins and peptides. It binds to lysine residues of proteins to form a stable thiourea linkage without releasing any byproduct. This property makes it an ideal tool for labeling biomolecules like peptides and proteins, although some challenges such as cyclization during solid phase peptide synthesis and the need for spacers like amino hexanoic acid have been noted (Jullian et al., 2009).
Study of Enzymatic Functions : FITC has been used to study the functions of enzymes like Na+- and K+-dependent ATPase and Ca-ATPase from sarcoplasmic reticulum. It acts as a potent inhibitor and helps in understanding the interaction of these enzymes with nucleotides and ions, providing insights into their ATP-binding sites (Pick, 1981).
Fluorescent Sensing Probes : FITC has been employed in the development of fluorescent sensing probes. For instance, fluorescein-labeled starch maleate nanoparticles have been used for the detection of metal ions like Ag+ and Pb2+ (Chin et al., 2014).
Measurement of Intracellular pH : FITC displays pH-indicative properties, making it useful for measuring intracellular and intraorganellar pH in biological material (Lanz et al., 1997).
Fluorescein-Guided Surgery : In medical research, FITC has been used as a "contrast-enhancer" in fluorescein-guided surgery for tumor resection, particularly in high-grade glioma resections (Catapano et al., 2017).
Capillary Electrophoresis and Analysis : FITC-labeled compounds have been separated using capillary zone electrophoresis (CZE) for rapid analysis, demonstrating its utility in biochemical assays (Moore and Jorgenson, 1993).
Intestinal Permeability Measurement : In poultry research, FITC-dextran (FITC-d) is used as an indicator of intestinal paracellular permeability. This has become particularly important as the industry moves toward antibiotic-free production (Liu et al., 2021).
Nucleic Acid Labeling : FITC has been used to prepare oligonucleotides carrying fluorescein labels, enabling the creation of high-quality biosensors and other applications in genetic research (Haralambidis et al., 1987).
Safety And Hazards
Future Directions
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein used in wide-ranging applications including flow cytometry . Due to the problem of photobleaching, derivatives of fluorescein such as Alexa 488 and DyLight 488 have been tailored for various chemical and biological applications where greater photostability, higher fluorescence intensity, or different attachment groups are needed .
properties
IUPAC Name |
3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMNJMPURVTYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63469-13-6 (hydrochloride) | |
Record name | Fluorescein-5-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892440 | |
Record name | Fluorescein-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
Record name | Fluorescein-5-isothiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11270 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Fluorescein-5-isothiocyanate | |
CAS RN |
3326-32-7 | |
Record name | Fluorescein 5-isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorescein-5-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorescein-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCEIN 5-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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